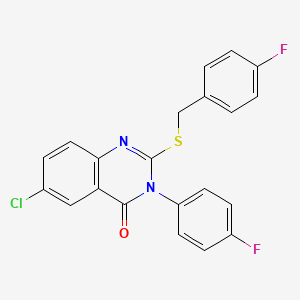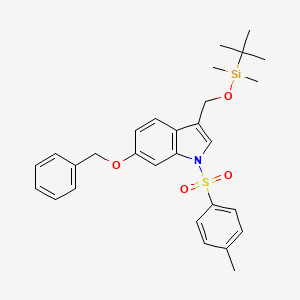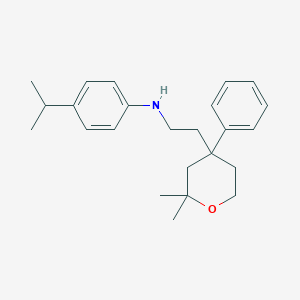
Anticancer agent 190
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 190 is a novel compound that has shown significant potential in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a promising candidate for further development and clinical application.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 190 involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This is typically achieved using reagents such as aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step often involves the use of reagents like halides, acids, and bases under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions: Anticancer agent 190 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, using reagents like halides and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed:
科学研究应用
Anticancer agent 190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored for its potential to treat various types of cancer, including breast, lung, and colon cancer. Clinical trials are underway to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of new anticancer drugs and as a reference standard in quality control laboratories.
作用机制
The mechanism of action of anticancer agent 190 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. Key pathways affected include:
Inhibition of Kinases: The compound inhibits various kinases involved in cell signaling, leading to the disruption of cancer cell growth and division.
Induction of Apoptosis: this compound promotes programmed cell death by activating apoptotic pathways and inhibiting anti-apoptotic proteins.
Disruption of DNA Repair: The compound interferes with DNA repair mechanisms, leading to the accumulation of DNA damage and cell death.
相似化合物的比较
Anticancer agent 190 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include vismodegib, sonidegib, and glasdegib, which are also Hedgehog pathway inhibitors.
Uniqueness: Unlike other compounds, this compound has a unique structure that allows it to target multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
属性
分子式 |
C21H13ClF2N2OS |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
6-chloro-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-3-10-19-18(11-14)20(27)26(17-8-6-16(24)7-9-17)21(25-19)28-12-13-1-4-15(23)5-2-13/h1-11H,12H2 |
InChI 键 |
PCNWUMCMLHBAPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)



![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)


![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
